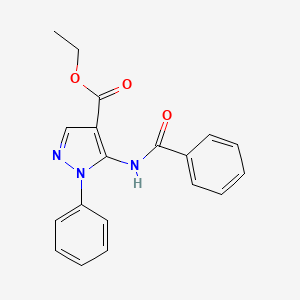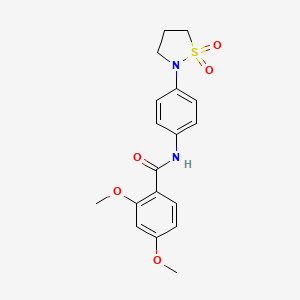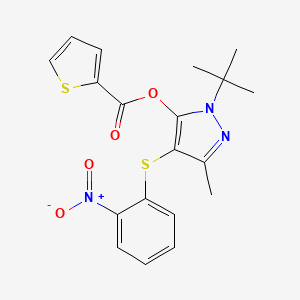![molecular formula C17H14F2N2O2S2 B2456954 3-(2-{[2,2'-Bithiophen]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)harnstoff CAS No. 2097900-06-4](/img/structure/B2456954.png)
3-(2-{[2,2'-Bithiophen]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea is a complex organic compound that features a unique combination of bithiophene and difluorophenyl groups
Wissenschaftliche Forschungsanwendungen
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
Target of Action
It is known that compounds with 2,2’-bithiophene units are often used in the design and synthesis of wide-bandgap conjugated copolymers . These polymers are used in photovoltaic applications, suggesting that the compound may interact with light-absorbing materials or structures within a cell .
Mode of Action
The compound’s mode of action is likely related to its ability to enhance the photovoltaic performance of polymer solar cells (PSCs) . This is achieved by extending the π-conjugation length of the polymeric backbone, which is an effective way to improve the photovoltaic properties . The compound, having 2,2’-bithiophene units, is introduced to the donor-acceptor (D–A) polymer as a third component to investigate the influence of the conjugation backbone on photovoltaic properties .
Biochemical Pathways
The compound’s influence on the photovoltaic properties of polymers suggests it may impact energy conversion processes within cells .
Result of Action
The introduction of this compound to a D–A polymer results in improved photovoltaic performance of PSCs . This is evidenced by a deeper highest occupied molecular orbital (HOMO) level and a more planar backbone structure with slightly higher mobility . The result is an increase in power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current (JSC), and fill factor (FF) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the bithiophene derivative, which can be achieved through Stille cross-coupling reactions. The difluorophenyl urea moiety is then introduced via a reaction with an appropriate isocyanate. The final step involves the coupling of the bithiophene and difluorophenyl urea intermediates under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the urea group can produce corresponding amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: A simpler derivative used in the synthesis of conjugated polymers.
Thieno[3,2-b]thiophene: Another thiophene-based compound with similar electronic properties.
Difluorophenyl Urea Derivatives: Compounds with similar urea moieties but different aromatic substitutions
Uniqueness
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea is unique due to its combination of bithiophene and difluorophenyl groups, which confer distinct electronic and structural properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry .
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-10-3-1-4-11(19)16(10)21-17(23)20-9-12(22)13-6-7-15(25-13)14-5-2-8-24-14/h1-8,12,22H,9H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPDTRVDDUHIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2456872.png)
![2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2456874.png)

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456877.png)



![ethyl 2-[8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2456887.png)




![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2456893.png)
